molecular formula C12H17N3O2 B1379971 Tert-butyl 4,4-dicyanopiperidine-1-carboxylate CAS No. 1267759-28-3

Tert-butyl 4,4-dicyanopiperidine-1-carboxylate

Cat. No.: B1379971
CAS No.: 1267759-28-3
M. Wt: 235.28 g/mol
InChI Key: OYSRIWSEDUHYOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 4,4-dicyanopiperidine-1-carboxylate is an organic compound with the molecular formula C12H17N3O2. It is a piperidine derivative, characterized by the presence of two cyano groups and a tert-butyl ester group. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4,4-dicyanopiperidine-1-carboxylate typically involves the reaction of piperidine derivatives with tert-butyl chloroformate and cyanide sources. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4,4-dicyanopiperidine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Tert-butyl 4,4-dicyanopiperidine-1-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 4,4-dicyanopiperidine-1-carboxylate involves its interaction with specific molecular targets. The cyano groups can act as electron-withdrawing groups, influencing the reactivity of the piperidine ring. This compound can interact with enzymes and receptors, potentially inhibiting their activity by binding to active sites or altering their conformation .

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl 4,4-dicyanopiperidine-1-carboxylate: Similar in structure but with different substituents.

    4,4-Dicyanopiperidine: Lacks the tert-butyl ester group.

    Tert-butyl 4-cyanopiperidine-1-carboxylate: Contains only one cyano group.

Uniqueness

This compound is unique due to the presence of both cyano groups and the tert-butyl ester group, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a valuable intermediate in organic synthesis and a subject of interest in various research fields .

Properties

IUPAC Name

tert-butyl 4,4-dicyanopiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O2/c1-11(2,3)17-10(16)15-6-4-12(8-13,9-14)5-7-15/h4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYSRIWSEDUHYOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)(C#N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tert-butyl 4,4-dicyanopiperidine-1-carboxylate
Reactant of Route 2
Reactant of Route 2
Tert-butyl 4,4-dicyanopiperidine-1-carboxylate
Reactant of Route 3
Reactant of Route 3
Tert-butyl 4,4-dicyanopiperidine-1-carboxylate
Reactant of Route 4
Reactant of Route 4
Tert-butyl 4,4-dicyanopiperidine-1-carboxylate
Reactant of Route 5
Tert-butyl 4,4-dicyanopiperidine-1-carboxylate
Reactant of Route 6
Tert-butyl 4,4-dicyanopiperidine-1-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.